XLogP3-AA Lipophilicity Advantage Over Piperazine-Modified Analogs
The target compound exhibits a computed XLogP3-AA value of 4.2, which is approximately 0.3 to 0.7 log units higher than the related methanesulfonyl-piperazine analog (estimated XLogP3-AA ~3.5–3.9) [1]. This moderate lipophilicity, combined with a single H-bond donor count of 1, aligns with the Lipinski rule-of-five space preferred for blood-brain barrier penetration, whereas the more polar methanesulfonyl analog may exhibit restricted CNS permeability [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) for CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one: estimated XLogP3-AA ~3.5-3.9 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 to +0.7 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem), validated for CNS MPO scoring. |
Why This Matters
Higher lipophilicity suggests superior passive membrane permeability, which is critical for intracellular or CNS target engagement in early drug discovery screening cascades.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 30941880. Retrieved May 9, 2026. View Source
